molecular formula C10H16N2O3 B048016 Tert-butyl 3-cyanomorpholine-4-carboxylate CAS No. 518047-40-0

Tert-butyl 3-cyanomorpholine-4-carboxylate

Cat. No. B048016
M. Wt: 212.25 g/mol
InChI Key: QSBSEJKNKHZYKD-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyanomorpholine-4-carboxylate is a chemical compound used as a reactant for the synthesis of HIV integrase inhibitors . It has a molecular weight of 212.25 .


Molecular Structure Analysis

The molecular formula of Tert-butyl 3-cyanomorpholine-4-carboxylate is C10H16N2O3 . The Inchi Code is 1S/C10H16N2O3/c1-10 (2,3)15-9 (13)12-4-5-14-7-8 (12)6-11/h8H,4-5,7H2,1-3H3 .


Chemical Reactions Analysis

Tert-butyl 3-cyanomorpholine-4-carboxylate is used as a reactant for the synthesis of HIV integrase inhibitors . The detailed chemical reactions involving this compound are not available in the retrieved data.


Physical And Chemical Properties Analysis

Tert-butyl 3-cyanomorpholine-4-carboxylate has a molecular weight of 212.25 . It is a solid at room temperature . The storage temperature is between 2-8°C . The melting point is 100-101℃, the boiling point is 340℃, and the flash point is 160℃ .

Scientific Research Applications

  • Synthesis of Anticancer Drugs : Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate of tert-butyl 3-cyanomorpholine-4-carboxylate, is important for the rapid synthesis of small molecule anticancer drugs, potentially benefiting cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

  • Building Blocks for Amino Alcohols and Polyamines : The synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a potential building block for amino alcohols and polyamines, was demonstrated (Jähnisch, 1997).

  • Fluorous Synthesis : Fluorinated analogues of tert-butyl alcohol are used in fluorous synthesis to protect and immobilize medium-size nonpolar carboxylic acids in a fluorous phase (Pardo, Cobas, Guitián, & Castedo, 2001).

  • Stereoselective Synthesis : There has been successful stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which enables the production of trans (3R,4R) isomers (Boev et al., 2015).

  • Synthesis of Novel Macrocyclic Inhibitors : Tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate is synthesized as a highly functionalized 2-pyrrolidinone, enabling access to novel macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).

  • Intermediate in Biotin Synthesis : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate in biotin synthesis, was synthesized from L-cystine (Qin et al., 2014).

  • Tert-Butylating Reagent : TriAT-tBu is a tert-butylating reagent used for producing tert-butyl ethers and esters from various alcohols and carboxylic acids (Yamada et al., 2016).

  • Metabolism Studies : Metabolites involving the tert-butyl group have been identified in studies related to bone fracture healing (Prakash, Wang, O’Connell, & Johnson, 2008).

Safety And Hazards

Tert-butyl 3-cyanomorpholine-4-carboxylate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment .

properties

IUPAC Name

tert-butyl 3-cyanomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBSEJKNKHZYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610737
Record name tert-Butyl 3-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-cyanomorpholine-4-carboxylate

CAS RN

518047-40-0
Record name 1,1-Dimethylethyl 3-cyano-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518047-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-cyanomorpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of the product of Step 2 (1 eq.) and triethylamine (2.1 eq.) in CH2Cl2 (0.1 M) was cooled to 0° C. and trifluoroacetic anhydride (1.1 eq.) added dropwise under nitrogen. Stirring was continued 3.5 hours more at room temperature and volatiles removed in vacuo. Residues taken in EtOAc were washed with water, brine and dried over Na2SO4. Evaporation gave the title compound as a brown solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Pace, ME Di Francesco, OG Paz… - … OF PAPERS OF THE …, 2005 - academia.edu
Step 1: to a stirred solution of 4-(tert-butoxycarbonyl) morpholine-3-carboxylic acid (1 eq.), pyridine (0.6 eq.) and di-tert-butyl dicarbonate (1.3 eq) in dioxane (0.2 M), NH4HCO3 (1.26 eq.…
Number of citations: 0 www.academia.edu
T Hoshikawa, S Yoshioka, S Kamijo, M Inoue - Synthesis, 2013 - thieme-connect.com
A general and practical synthetic protocol for the direct transformation of unreactive C(sp 3 )–H bonds to C(sp 3 )–CN bonds has been developed. The homolytic cleavage of the C–H …
Number of citations: 64 www.thieme-connect.com
C Gardelli, E Nizi, E Muraglia, B Crescenzi… - Journal of medicinal …, 2007 - ACS Publications
The human immunodeficiency virus type-1 (HIV-1) encodes three enzymes essential for viral replication: a reverse transcriptase, a protease, and an integrase. The latter is responsible …
Number of citations: 85 pubs.acs.org
AD Tereshchenko, JS Myronchuk, LD Leitchenko… - Tetrahedron, 2017 - Elsevier
… A quick, 3 steps only, synthesis of key starting materials, tert-butyl 3-cyanomorpholine-4-carboxylate and morpholine-3-carboxylic … 4.1.2. tert-Butyl 3-cyanomorpholine-4-carboxylate (3) …
Number of citations: 19 www.sciencedirect.com
若木貴行 - 2019 - repository.dl.itc.u-tokyo.ac.jp
博士論文 Page 1 博士論文 不活性な炭素―水素結合の官能基化反応の開発 若木 貴行 Page 2 2 Contents 略語表 3 §1. 序論 6 §2. パラジウム/ピコリン酸アミド触媒を用いたアルデヒドの CH …
Number of citations: 3 repository.dl.itc.u-tokyo.ac.jp

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